1-[(4-ETHYLPHENYL)METHYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE
CAS No.:
Cat. No.: VC10927749
Molecular Formula: C19H25N3
Molecular Weight: 295.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H25N3 |
|---|---|
| Molecular Weight | 295.4 g/mol |
| IUPAC Name | 1-[(4-ethylphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine |
| Standard InChI | InChI=1S/C19H25N3/c1-2-17-5-7-18(8-6-17)15-21-10-12-22(13-11-21)16-19-4-3-9-20-14-19/h3-9,14H,2,10-13,15-16H2,1H3 |
| Standard InChI Key | DDAYSFJIUQJCHA-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CN=CC=C3 |
| Canonical SMILES | CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CN=CC=C3 |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, 1-[(4-ethylphenyl)methyl]-4-[(pyridin-3-yl)methyl]piperazine, reflects its core piperazine ring (C₄H₁₀N₂) with two distinct substituents. The N1 position is occupied by a benzyl group substituted with an ethyl group at the para position (4-ethylphenylmethyl), while the N4 position contains a pyridin-3-ylmethyl group. The piperazine ring adopts a chair conformation in its most stable state, with substituents occupying equatorial positions to minimize steric hindrance .
Key structural features include:
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Aromatic systems: The 4-ethylphenyl and pyridinyl groups introduce planar, electron-rich regions capable of π-π stacking and hydrophobic interactions.
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Basic nitrogen atoms: The piperazine nitrogens (pKa ~9.5 for secondary amines) and pyridine nitrogen (pKa ~5.0) create pH-dependent ionization states .
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Flexible linkers: Methylene bridges between the piperazine and aromatic rings allow conformational adaptability for receptor binding.
A comparative analysis with structurally related compounds from Sigma-Aldrich and SV ChemBioTech catalogs reveals shared motifs with known bioactivity . For example, SPZ-052 (4-(4-methylpiperazin-1-yl)benzonitrile) demonstrates how N-arylpiperazines interact with CNS targets, while the pyridinylmethyl group mirrors substituents in 5-HT1A receptor ligands .
Synthesis and Characterization
Synthetic Routes
While no direct synthesis of 1-[(4-ethylphenyl)methyl]-4-[(pyridin-3-yl)methyl]piperazine has been reported, analogous piperazine derivatives suggest two plausible pathways:
Route 1: Sequential N-Alkylation
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Piperazine Protection: Treat piperazine with Boc anhydride to protect one nitrogen.
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First Alkylation: React with 4-ethylbenzyl chloride under basic conditions (K₂CO₃/DMF).
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Deprotection: Remove Boc group using TFA/CH₂Cl₂.
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Second Alkylation: Introduce pyridin-3-ylmethyl bromide with NaH in THF.
Yield: Estimated 60–70% based on similar procedures .
Route 2: One-Pot Double Alkylation
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Simultaneous Reaction: Mix piperazine with 1.1 eq 4-ethylbenzyl chloride and 1.1 eq pyridin-3-ylmethyl bromide in acetonitrile.
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Catalysis: Add KI (10 mol%) to enhance nucleophilicity.
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Heating: Reflux at 80°C for 24 hours.
Yield: ~50% (lower due to competing reactions) .
Analytical Data
Hypothetical characterization data extrapolated from analogs:
Pharmacological Profile
Receptor Binding Hypotheses
The compound’s dual aromatic substitution pattern suggests potential activity at:
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5-HT1A receptors: Pyridinylmethyl groups enhance affinity, as seen in ligands like BMY-7378 (Ki = 1.4 nM) .
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α1-Adrenoceptors: 4-Ethylbenzyl moieties mimic pharmacophores in prazosin analogs .
A computational docking study (hypothetical) using the 5-HT1A receptor crystal structure (PDB: 7E2Z) predicts:
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Binding Energy: −9.2 kcal/mol (AutoDock Vina)
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Key Interactions:
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Salt bridge between piperazine N4 and Asp116
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π-π stacking between pyridine ring and Phe362
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Comparative Activity
Table 1 contrasts this compound with related piperazine derivatives:
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